This compound can be synthesized from various piperazine derivatives and is often utilized in the development of pharmaceuticals due to its potential therapeutic properties. Piperazine derivatives, including 3-Piperazin-1-ylthiolane 1,1-dioxide, are recognized for their roles in treating conditions such as anxiety, depression, and other neurological disorders.
The synthesis of 3-Piperazin-1-ylthiolane 1,1-dioxide typically involves several steps:
Formation of the Thiolane Intermediate:
Introduction of the Piperazine Moiety:
Oxidation to Form Sulfone:
The molecular structure of 3-Piperazin-1-ylthiolane 1,1-dioxide can be described as follows:
The spatial arrangement of these components contributes to its chemical reactivity and biological activity. The presence of both nitrogen and sulfur atoms in the rings allows for potential interactions with various biological targets.
3-Piperazin-1-ylthiolane 1,1-dioxide can participate in several chemical reactions:
Oxidation Reactions:
Reduction Reactions:
Substitution Reactions:
These reactions are essential for modifying the compound's properties and enhancing its pharmacological profile.
The mechanism of action for 3-Piperazin-1-ylthiolane 1,1-dioxide involves its interaction with biological targets such as receptors or enzymes.
Key Aspects:
3-Piperazin-1-ylthiolane 1,1-dioxide exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
These properties are crucial for determining its suitability for various applications in medicinal chemistry.
3-Piperazin-1-ylthiolane 1,1-dioxide has several scientific applications:
Medicinal Chemistry:
Biochemical Research:
Material Science:
Piperazine derivatives represent a cornerstone of modern medicinal chemistry due to their exceptional versatility in drug design. The piperazine ring—a six-membered heterocycle containing two opposing nitrogen atoms—confers unique physicochemical properties to pharmaceutical compounds. Its polar surface area facilitates hydrogen bonding with biological targets, while structural rigidity promotes selectivity in receptor interactions [3]. These characteristics frequently translate to enhanced water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, excretion) profiles, making piperazine an indispensable scaffold in CNS agents, antimicrobials, and anticancer therapies [3] [9].
The integration of piperazine with saturated heterocycles like thiolane 1,1-dioxide creates hybrid architectures with synergistic properties. Thiolane dioxide contributes enhanced polarity and metabolic stability through its sulfone group, while piperazine provides the hydrogen-bonding capacity crucial for target engagement [5]. This molecular synergy expands the chemical space for addressing complex diseases, particularly those requiring penetration of the blood-brain barrier [3]. Over 100 piperazine-containing molecules currently exhibit diverse bioactivities including antitumor, antibacterial, anti-inflammatory, and antipsychotic effects, demonstrating the scaffold's remarkable adaptability to therapeutic applications [5].
Table 1: Therapeutic Applications of Piperazine-Containing Hybrid Molecules
Hybrid Structure | Biological Activity | Key Pharmacological Advantage |
---|---|---|
Flavonoid-piperazine | Antitumor | Enhanced activity against breast cancer (T47D) and leukemia (K562) cell lines |
Chalcone-piperazine | Antitumor | Superior activity against A549 lung cancer cells (IC₅₀ = 0.19 µM) vs cisplatin |
Indole-piperazine | Antimicrobial/Anticancer | Improved target affinity via structural rigidity |
Thiolane dioxide-piperazine | Under investigation | Predicted enhanced solubility and CNS penetration |
3-Piperazin-1-ylthiolane 1,1-dioxide (CAS RN: 110469-63-1) belongs to the sulfone class of saturated heterocyclic compounds, specifically categorized as a piperazine-thiolane hybrid. Its molecular formula is C₈H₁₆N₂O₂S, with a molecular weight of 204.29 g/mol for the freebase and 240.75 g/mol for the hydrochloride salt [4] [7]. The compound features a thiolane ring (tetrahydrothiophene) in its fully reduced form, with sulfone oxidation at sulfur (1,1-dioxide), and piperazine connected at the 3-position via a nitrogen-carbon bond.
Systematic nomenclature follows IUPAC conventions:
The three-dimensional architecture shows the thiolane ring adopting a puckered conformation, with the sulfone group creating a tetrahedral geometry at sulfur. The piperazine moiety typically exists in chair conformation, with the N1 nitrogen (attachment point) exhibiting planar geometry. This structural arrangement creates distinct electronic environments: the sulfone group acts as a strong hydrogen bond acceptor, while the piperazine N4 nitrogen serves as a basic center capable of salt formation (pKa ~8-9) [3] [9].
Table 2: Physicochemical Properties of 3-Piperazin-1-ylthiolane 1,1-dioxide
Property | Freebase | Hydrochloride Salt |
---|---|---|
Molecular Formula | C₈H₁₆N₂O₂S | C₈H₁₇ClN₂O₂S |
Molecular Weight | 204.29 g/mol | 240.75 g/mol |
Hydrogen Bond Donors | 1 (piperazine N-H) | 2 (piperazine N-H⁺, HCl) |
Hydrogen Bond Acceptors | 5 | 5 |
Rotatable Bonds | 2 | 2 |
Water Solubility | High (estimated >100 mg/mL) | Very high |
Predicted logP | -0.5 to 0.5 | < -1.0 |
The investigation of piperazine hybrids began in earnest during the 1970s with antipsychotic drug development, but focused exploration of thiolane dioxide hybrids emerged significantly later. The 1990s witnessed systematic studies of sulfone-containing heterocycles as bioisosteres for metabolically labile carbonyl groups, setting the foundation for thiolane dioxide chemistry [5]. A pivotal advancement occurred when researchers recognized that the sulfone group's electron-withdrawing properties could modulate piperazine basicity, potentially enhancing blood-brain barrier permeability—a critical factor in CNS drug development [3].
The specific compound 3-Piperazin-1-ylthiolane 1,1-dioxide entered the chemical literature in the early 2000s, primarily as an intermediate in psychotropic drug synthesis. Its first laboratory synthesis employed classical nucleophilic substitution: reacting 3-bromothiolane 1,1-dioxide with unprotected piperazine under reflux conditions, yielding the target compound with moderate efficiency [7]. This method faced limitations in regioselectivity and purification challenges due to di- and tri-substituted byproducts.
Key milestones in optimization include:
Recent innovations focus on molecular hybridization strategies, where 3-Piperazin-1-ylthiolane 1,1-dioxide serves as a building block for complex pharmacophores. The compound's stability toward metabolic degradation and balanced lipophilicity make it particularly valuable for CNS-targeting hybrids, positioning it as a scaffold of significant interest in contemporary neuropharmacology research [3] [5].
Table 3: Evolution of Synthetic Methods for 3-Piperazin-1-ylthiolane 1,1-dioxide
Synthetic Era | Characteristic Methods | Yield Range | Key Advantages/Limitations |
---|---|---|---|
Classical (2000-2010) | Nucleophilic substitution (unprotected piperazine) | 45-60% | Simple setup but poor regioselectivity |
Catalytic Modernization (2010-2015) | Pd-catalyzed amination; Microwave assistance | 75-88% | Reduced byproducts; Faster reaction kinetics |
Green Chemistry (2015-2020) | Aqueous phase synthesis; Solvent-free mechanochemistry | 70-82% | Environmentally sustainable; Simplified purification |
Contemporary (2020-Present) | Flow chemistry; Heterogeneous catalysis | 90-95% | Scalability; Recyclable catalysts |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7